molecular formula C22H17F3N2O3S B6456333 2-(3-methylphenyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548982-85-8

2-(3-methylphenyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6456333
CAS No.: 2548982-85-8
M. Wt: 446.4 g/mol
InChI Key: NKKCAHMBOXVLDW-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiadiazine class, characterized by a bicyclic core containing sulfur and nitrogen atoms. Its structure is distinguished by a 3-methylphenyl group at the 2-position and a 2-(trifluoromethyl)phenylmethyl substituent at the 4-position. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which are critical for bioavailability and target engagement in medicinal chemistry .

Properties

IUPAC Name

2-(3-methylphenyl)-1,1-dioxo-4-[[2-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3S/c1-15-7-6-9-17(13-15)27-21(28)26(19-11-4-5-12-20(19)31(27,29)30)14-16-8-2-3-10-18(16)22(23,24)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKCAHMBOXVLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs. Chloro/Methoxy Groups : The target compound’s trifluoromethyl group provides superior metabolic stability compared to chloro or methoxy substituents, which are prone to oxidative degradation .
  • Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to acetyl or methoxy derivatives (logP ~2.0–2.8) .
  • Steric Effects : Bulky groups like cyclobutylmethyl () reduce enzymatic binding efficiency but improve selectivity for hydrophobic targets .

Pharmacological and Biochemical Profiles

Property Target Compound 2-(4-Acetylphenyl)-4-ethyl-... 2-(5-Chloro-2-methylphenyl)-...
Enzyme Inhibition (IC₅₀) PDE4: ~5 µM (predicted) PDE4: >10 µM Not reported
Antimicrobial Activity Moderate (Gram-positive) Low Strong (MIC: 2 µg/mL for S. aureus)
Cytotoxicity (Cancer Cells) IC₅₀: 8 µM (HeLa) IC₅₀: 12 µM (HeLa) Not reported
Metabolic Stability (t₁/₂) ~120 min (human liver microsomes) ~60 min ~45 min

Mechanistic Insights:

  • The trifluoromethyl group in the target compound likely enhances PDE4 binding affinity by stabilizing hydrophobic interactions in the enzyme’s active site .
  • Chlorine substituents () improve antimicrobial potency by disrupting bacterial membrane integrity .

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